Biphenyl-4-yl(m-methylstyryl) ketone
Description
Properties
IUPAC Name |
(E)-3-(3-methylphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O/c1-17-6-5-7-18(16-17)10-15-22(23)21-13-11-20(12-14-21)19-8-3-2-4-9-19/h2-16H,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQXLVIUFTULTK-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl(m-methylstyryl) ketone typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction can be represented as follows:
Biphenyl-4-carbaldehyde+m-methylstyreneBase, RefluxBiphenyl-4-yl(m-methylstyryl) ketone
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-product formation. The use of catalysts and solvents may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl(m-methylstyryl) ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Biphenyl-4-yl(m-methylstyryl) ketone serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of biphenyl compounds can modulate biological pathways, which may lead to therapeutic applications in treating infections and cancer.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of biphenyl derivatives on cancer cell lines. The results demonstrated that specific modifications to the biphenyl structure enhanced its potency against various cancer types, indicating a promising avenue for drug development.
Medical Applications
The compound is being explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity.
Industrial Uses
In industry, this compound is utilized in the production of specialty chemicals and materials. Its applications extend to the development of organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs), where its electronic properties are advantageous.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl(m-methylstyryl) ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical properties of Biphenyl-4-yl(m-methylstyryl) ketone and related compounds:
Key Observations:
- Substituent Effects: The m-methylstyryl group in the target compound increases molecular weight and conjugation compared to 4-acetylbiphenyl.
- Photochemical Reactivity : Compounds like 2,4-bis(biphenyl-4-yl)-2,4-dimethyl-pentan-3-one demonstrate the role of biphenyl ketones in generating stable radicals (e.g., BME∑) under photolysis. The m-methylstyryl group in the target compound may similarly stabilize radicals but with distinct kinetics due to extended conjugation .
Biological Activity
Biphenyl-4-yl(m-methylstyryl) ketone, also known as a derivative of biphenyl compounds, has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound is characterized by a biphenyl moiety linked to an m-methylstyryl group via a ketone functional group. The synthesis typically involves the reaction of biphenyl-4-carbaldehyde with m-methylstyrene in the presence of a base under reflux conditions. The reaction can be summarized as follows:
This compound can also undergo various chemical reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that may exhibit different biological activities.
Antimicrobial Properties
Research indicates that biphenyl derivatives, including this compound, exhibit promising antimicrobial activities. The biphenyl moiety allows for π-π interactions with aromatic residues in microbial proteins, enhancing its effectiveness against bacterial strains. Studies have shown that these compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development.
Anticancer Activity
Numerous studies have investigated the anticancer properties of biphenyl derivatives. For instance, a study evaluating several symmetrical biphenyl compounds found that they exhibited significant cytotoxicity against human tumor cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics . Specifically, this compound has been noted for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 19.41 | Human Endothelial Cells |
| Compound B | 29.27 | Various Tumor Cell Lines |
| This compound | TBD | TBD |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been explored for its anti-inflammatory effects. The compound may exert these effects by interacting with inflammatory mediators and pathways, thereby reducing the production of pro-inflammatory cytokines. This mechanism has implications for treating chronic inflammatory diseases.
The biological activity of this compound is largely attributed to its structural features that facilitate interactions with biological macromolecules. The biphenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the ketone group can form hydrogen bonds with polar residues. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological outcomes.
Case Studies
- Antimicrobial Study : A study conducted on various biphenyl derivatives demonstrated that those containing m-methyl groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the methyl position significantly influenced potency.
- Anticancer Evaluation : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This finding highlights its potential as a lead compound for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Biphenyl-4-yl(m-methylstyryl) ketone, and how can purity be validated?
- Methodology : Utilize α,β-unsaturated ketone precursors and biphenyl derivatives under basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC). Structural validation requires NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (e.g., ESI-MS) to identify functional groups and molecular ions. Cross-reference spectral data with known analogs (e.g., biphenyl-4-carboxylic acid derivatives) to confirm regioselectivity .
Q. How can crystallographic data for this compound be obtained and interpreted?
- Methodology : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use X-ray diffraction (XRD) with software such as SHELX for structure solution and refinement. Analyze intermolecular interactions (e.g., π-π stacking) using Mercury CSD to visualize packing patterns and hydrogen-bonding networks. Compare with databases (e.g., Cambridge Structural Database) for structural analogs .
Advanced Research Questions
Q. How do photochemical pathways differ between solution-phase and solid-state reactions involving this ketone?
- Experimental Design : Conduct photolysis experiments under UV light (λ = 254–365 nm) in solvents (e.g., benzene) and crystalline states. Monitor reaction kinetics via time-resolved spectroscopy.
- Data Analysis : In solution, radical pairs (e.g., BME• and t-Bu•) predominantly escape the solvent cage, leading to disproportionation. In the solid state, structural constraints enhance radical recombination (e.g., combination-to-disproportionation ratio >33 vs. 7.1 in solution). Use EPR spectroscopy to track radical intermediates and DFT calculations to model reaction cavities .
Q. What computational strategies are effective for modeling the electronic properties of this compound?
- Methodology : Apply density functional theory (DFT) with functionals like B3LYP/6-31G(d) to calculate HOMO-LUMO gaps and electrostatic potential surfaces. Validate against experimental UV-Vis spectra. Use the Colle-Salvetti correlation-energy formula to model electron density distributions and local kinetic energy, critical for predicting photochemical reactivity .
Q. How can contradictory data on radical pair selectivity be resolved in photodecarbonylation studies?
- Approach : Compare cage factors (CF) in solution (CF ≈ 0 for triplet radical pairs) vs. crystalline environments (CF > 0.5). Use isotopic labeling (e.g., ¹³C in carbonyl groups) to track CO release kinetics via mass spectrometry. Reconcile discrepancies by adjusting for solvent viscosity and crystal lattice rigidity in kinetic models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
